REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[O:4][CH:5]([C:7]1[N:12]=[C:11](SC)[N:10]=[C:9]([NH2:15])[N:8]=1)[CH3:6]>C(O)C.[Ni]>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[O:4][CH:5]([C:7]1[N:12]=[CH:11][N:10]=[C:9]([NH2:15])[N:8]=1)[CH3:6]
|
Name
|
4-(1-(2-chlorophenoxy)ethyl)-6-(methylthio)-1,3,5-triazin-2-amine
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Quantity
|
181 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC(C)C2=NC(=NC(=N2)SC)N)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered over Celite
|
Type
|
WASH
|
Details
|
washed with ethanol/water (1/1 v/v) and methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography (eluting with 1% acetontrile in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC(C)C2=NC(=NC=N2)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: CALCULATEDPERCENTYIELD | 16.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |